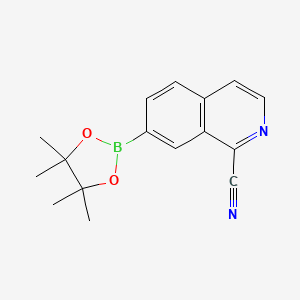

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile

Overview

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile (CAS: 1082947-07-6) is a boronate ester derivative featuring an isoquinoline backbone substituted with a nitrile group at the 1-position and a pinacol boronate ester at the 7-position. Its molecular formula is C₁₅H₁₈BNO₂, with a molecular weight of 255.12 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s ability to act as a coupling partner for aryl halides under palladium catalysis . The nitrile group enhances its electron-deficient character, making it suitable for synthesizing pharmaceuticals and advanced materials. It is commercially available in purities ≥95% and sold in quantities ranging from 100 mg to 1 g .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed cross-coupling reaction between isoquinoline-1-carbonitrile and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Isoquinoline-1-amine derivatives.

Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoquinoline derivatives. For instance, compounds similar to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile have shown promising results against various cancer cell lines. In particular, structural optimization of isoquinoline derivatives has led to compounds demonstrating potent inhibitory activities against specific cancer cell lines. One such derivative exhibited an IC50 value of 0.47 μM against the LASCPC-01 cell line and a selectivity index greater than 190-fold over prostate cancer cells .

Mechanism of Action

The mechanisms by which these compounds exert their effects include inducing G1 cell cycle arrest and apoptosis in cancer cells. The ability to modulate neuroendocrine markers further underscores their potential as therapeutic agents .

Material Science Applications

Boron-Doped Materials

The presence of the boron moiety in this compound allows for applications in the synthesis of boron-doped materials. Such materials are increasingly important in the development of novel electronic devices and sensors due to their unique electrical properties.

Polymer Chemistry

The compound can also serve as a building block in polymer chemistry. Its ability to form stable bonds with various substrates makes it suitable for creating advanced polymers with tailored properties for specific industrial applications.

Biological Research Applications

Fluorescent Probes

Isoquinoline derivatives have been explored as fluorescent probes in biological research. The incorporation of the dioxaborolane moiety enhances the photophysical properties of these compounds, making them suitable for imaging applications in live-cell studies. This capability is crucial for tracking cellular processes and understanding disease mechanisms at a molecular level.

Enzyme Inhibition Studies

Compounds like this compound are being investigated for their potential as enzyme inhibitors. Their structural features allow for selective interactions with target enzymes involved in critical biological pathways. This aspect is particularly relevant in drug discovery efforts aimed at developing new therapeutics for metabolic disorders and other diseases.

Case Studies

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile largely depends on its application. In Suzuki-Miyaura coupling, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the isoquinoline core. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile with structurally and functionally related boronate esters.

Structural Analogues

tert-Butyl 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Molecular Formula: C₂₀H₃₀BNO₄

- Key Differences: Replaces the nitrile group with a tert-butyl carbamate and incorporates a partially saturated dihydroisoquinoline ring.

- Applications : Used in medicinal chemistry for peptide coupling or as a protected intermediate.

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

- CAS : 1375108-46-5

- Molecular Formula : C₁₄H₁₇BN₂O₂

- Key Differences: Quinazoline core instead of isoquinoline; lacks a nitrile group.

- Reactivity : The quinazoline nitrogen atoms increase electron deficiency, but the absence of a nitrile may reduce polarity and solubility. Used in kinase inhibitor synthesis .

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile

- CAS : 919119-73-6

- Molecular Formula : C₂₂H₂₈B₂N₂O₄

- Key Differences : Bis-boronate indole derivative with a nitrile group.

- Applications: Enables dual cross-coupling sites for complex heterocycle synthesis. Higher molecular weight and steric hindrance may reduce reaction rates compared to monosubstituted analogues .

Functional Analogues

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- CAS : 214360-46-0

- Molecular Formula: C₁₃H₁₅BNO₂

- Key Differences : Simpler benzene ring without fused bicyclic systems.

- Reactivity : Less steric hindrance improves coupling efficiency but limits applications in polycyclic systems. Commonly used in OLED materials .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile

- CAS : 1463055-84-6

- Molecular Formula : C₁₄H₁₆BN₃O₂

- Key Differences : Indazole core with nitrile at the 3-position.

- Applications: Used in anticancer drug discovery. The indazole’s hydrogen-bonding capacity differentiates it from isoquinoline derivatives .

Physicochemical Properties Comparison

*Estimated based on structural similarity to quinoline analogue .

Reactivity in Suzuki-Miyaura Coupling

- Target Compound: High reactivity due to electron-withdrawing nitrile group, enabling efficient coupling with aryl halides. Steric hindrance from the isoquinoline core may slow reactions compared to planar systems like benzene derivatives .

- Quinoline/Quinazoline Analogues: Electron-deficient cores enhance reactivity but may require optimized conditions due to steric effects .

Commercial Availability and Pricing

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile is a compound characterized by its unique boron-containing dioxaborolane ring linked to an isoquinoline core with a nitrile group. This structure suggests potential biological activities that merit investigation. The compound's molecular formula is and it has a molecular weight of approximately 255.12 g/mol .

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between isoquinoline derivatives and bis(pinacolato)diboron. This reaction is performed under inert conditions with bases such as potassium carbonate and ligands like triphenylphosphine at elevated temperatures. The presence of the dioxaborolane moiety is crucial for its reactivity in various organic synthesis applications.

Anticancer Activity

Similar boron-containing compounds have been studied for their anticancer properties. For instance, boron compounds can act as inhibitors of certain enzymes involved in cancer progression. The mechanism often involves the chelation of metal ions essential for enzyme activity .

Table 1: Comparative Anticancer Activities of Boron Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.98 | Metal ion chelation |

| Compound B | 2.0 | Enzyme inhibition |

| This compound | TBD | TBD |

Antimicrobial Properties

Research indicates that compounds containing isoquinoline structures exhibit antimicrobial activity against various pathogens. The presence of the nitrile group may enhance this activity by facilitating interactions with microbial enzymes or membranes .

Case Studies and Research Findings

A study focusing on related isoquinoline derivatives revealed significant inhibitory effects against specific pathogens. For example:

- Study on Isoquinoline Derivatives : A series of isoquinoline compounds were tested for their antibacterial properties against Staphylococcus aureus. Results indicated that modifications at the C-7 position significantly influenced potency.

Table 2: Antibacterial Potency of Isoquinoline Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Isoquinoline Derivative A | 10 μg/mL |

| Isoquinoline Derivative B | 25 μg/mL |

| This compound | TBD |

The potential mechanism of action for this compound likely involves:

- Metal Ion Chelation : Similar to other boron-containing compounds which can chelate metal ions necessary for enzyme function.

- Enzyme Inhibition : Interaction with key enzymes in metabolic pathways relevant to cancer and microbial growth.

Q & A

Basic Questions

Q. What are the established synthetic routes for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile?

The compound is synthesized via Suzuki-Miyaura cross-coupling , where a halogenated isoquinoline precursor (e.g., 7-bromoisoquinoline-1-carbonitrile) reacts with a boronic ester pinacol reagent. Key steps include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/THF.

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

- Temperature : 80–100°C for 12–24 hours under inert atmosphere .

Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization.

Q. How is the compound characterized to confirm structural integrity?

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., boronate ester peaks at δ ~1.3 ppm for methyl groups; isoquinoline aromatic protons at δ 7.5–9.0 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺).

- X-ray crystallography : Resolves bond angles and planarity of the isoquinoline core .

Q. What are the critical stability considerations during storage?

- Moisture sensitivity : Store at 0–6°C under argon in sealed amber vials to prevent boronate ester hydrolysis.

- Light sensitivity : Avoid prolonged UV exposure to maintain cyanide group stability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Use Design of Experiments (DoE) to model variables:

| Factor | Range | Impact |

|---|---|---|

| Catalyst loading | 1–5 mol% | Linear increase in yield up to 3 mol% |

| Temperature | 70–110°C | Optimal at 90°C (avoids side reactions) |

| Solvent polarity | DMF vs. THF | DMF improves solubility but may degrade Pd catalysts |

| Statistical analysis (e.g., ANOVA) identifies interactions, reducing trial runs by 40% . |

Q. How do electronic effects of the isoquinoline core influence cross-coupling reactivity?

The electron-withdrawing carbonitrile group at position 1 enhances electrophilicity at position 7, facilitating oxidative addition with Pd⁰. Computational studies (DFT) show:

- HOMO-LUMO gap : Reduced by 0.8 eV compared to unsubstituted isoquinoline.

- Reactivity : Higher with aryl bromides than chlorides due to lower activation energy .

Q. What strategies mitigate boronate ester degradation during biological assays?

- Pro-drug approach : Mask the boronate as a trifluoroborate salt (improves aqueous stability).

- Co-solvents : Use DMSO/PBS (1:4) to maintain solubility without hydrolysis.

- LC-MS monitoring : Track degradation products (e.g., boric acid) in real-time .

Q. How can computational methods predict pharmacological activity?

- Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina.

- ADMET prediction : SwissADME assesses logP (2.1) and blood-brain barrier permeability (low).

- SAR studies : Modify the isoquinoline core (e.g., fluorination at position 6) to enhance binding affinity .

Q. Data Contradictions & Resolution

Q. Discrepancies in reported catalytic efficiency for Suzuki coupling—how to resolve?

Contradictory Pd catalyst performance (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) arises from:

- Substrate purity : Trace moisture in THF deactivates Pd(PPh₃)₄.

- Ligand effects : Bulky ligands (dppf) stabilize Pd intermediates but slow transmetallation.

Validate via controlled reproducibility studies under strict anhydrous conditions .

Properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)12-6-5-11-7-8-19-14(10-18)13(11)9-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIPXCYEHALBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.